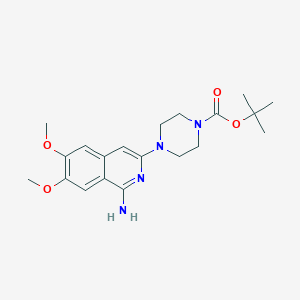
(3-(1H-pyrazol-1-yl)phenyl)boronic acid
Descripción general
Descripción
The compound “(3-(1H-pyrazol-1-yl)phenyl)boronic acid” has a CAS Number of 476620-22-1 and a molecular weight of 187.99 . The IUPAC name for this compound is 3-(1H-pyrazol-1-yl)phenylboronic acid .
Molecular Structure Analysis
The molecular formula of “(3-(1H-pyrazol-1-yl)phenyl)boronic acid” is C9H9BN2O2 . The InChI code is 1S/C9H9BN2O2/c13-10(14)8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7,13-14H .Physical And Chemical Properties Analysis
“(3-(1H-pyrazol-1-yl)phenyl)boronic acid” is a solid substance . It is stored in a sealed, dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Sensing Applications
3-Pyrazol-1-yl-phenylboronic acid: is utilized in the development of chemical sensors due to its ability to form reversible covalent bonds with diols and other Lewis bases . This property is particularly useful in the detection of sugars and other biological analytes, making it a valuable tool in diagnostic assays and environmental monitoring.
Biological Labeling
The compound’s boronic acid group can selectively bind to sugar molecules, allowing it to function as a biological label . This enables the visualization and tracking of cellular processes involving carbohydrates, which is essential for understanding disease mechanisms and developing new therapies.
Protein Manipulation and Modification
Researchers leverage the specificity of 3-pyrazol-1-yl-phenylboronic acid to modify proteins that have glycosylated side chains . This application is significant in the study of protein function and in the pharmaceutical industry for the development of protein-based drugs.
Therapeutic Potential
The imidazole moiety present in the compound is known for its wide range of biological activities. Derivatives of imidazole, which share structural similarities with 3-pyrazol-1-yl-phenylboronic acid , have been explored for their therapeutic potential, including antibacterial, antifungal, and antiviral properties .
Development of Therapeutics
Boronic acids, including 3-pyrazol-1-yl-phenylboronic acid , have been investigated for their potential use in the development of therapeutics . For instance, certain boronic acid derivatives have shown promise in inhibiting enzymes critical for the biosynthesis of siderophores, which could lead to treatments for bacterial infections like those caused by P. aeruginosa .
Material Science
In material science, 3-pyrazol-1-yl-phenylboronic acid can be used to create polymers and microparticles for various analytical methods . These materials can have applications ranging from controlled drug delivery systems, such as insulin release, to the creation of responsive surfaces for biosensing.
Safety and Hazards
Propiedades
IUPAC Name |
(3-pyrazol-1-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O2/c13-10(14)8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBKAXJHGMDYGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2C=CC=N2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586297 | |
| Record name | [3-(1H-Pyrazol-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-pyrazol-1-yl)phenyl)boronic acid | |
CAS RN |
476620-22-1 | |
| Record name | B-[3-(1H-Pyrazol-1-yl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=476620-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(1H-Pyrazol-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



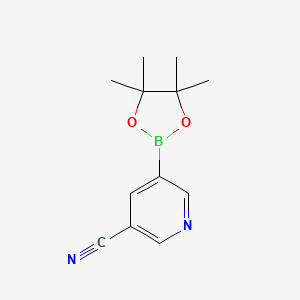



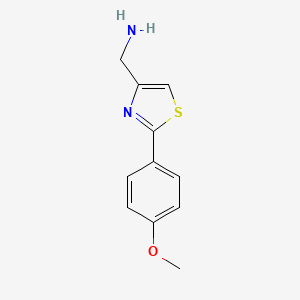
![N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine](/img/structure/B1367733.png)
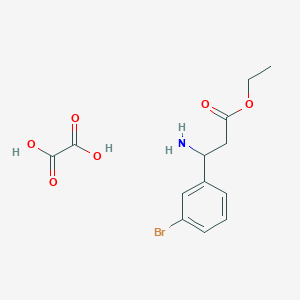
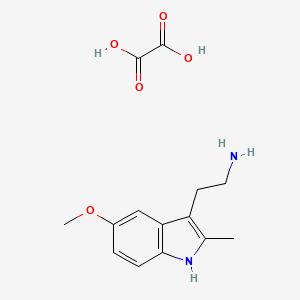
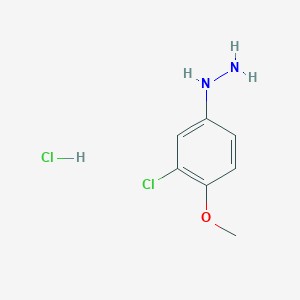

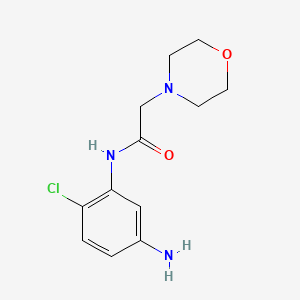
![2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B1367746.png)

